molecular formula C17H10N2O8 B1244941 Aminopeptidase N Inhibitor

Aminopeptidase N Inhibitor

Cat. No.: B1244941
M. Wt: 370.3 g/mol
InChI Key: QZDDFQLIQRYMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aminopeptidase N (APN), also known as CD13, is a membrane-bound enzyme that is upregulated in tumor vasculature and plays a significant role in angiogenesis . It is considered a promising anti-tumor target due to its involvement in tumor invasion, metastasis, and angiogenesis .

Mode of Action

Aminopeptidase N inhibitors, such as Ubenimex (also known as bestatin), function as competitive protease inhibitors . They bind to the catalytic pocket of CD13, inhibiting its function . These inhibitors prevent APN from cleaving neutral amino acids from the N-terminus of peptides, disrupting protein processing within cells .

Biochemical Pathways

The inhibition of APN affects several biochemical pathways. It disrupts peptide metabolism, leading to a phenomenon termed the amino acid deprivation response (AADR). This stress response is characterized by the upregulation of amino acid transporters and synthetic enzymes and activation of stress-related pathways such as nuclear factor kB (NFkB) and other pro-apoptotic regulators .

Pharmacokinetics

It’s known that these inhibitors can effectively prevent the pulmonary metastasis of certain cancer cells in vivo .

Result of Action

The inhibition of APN leads to cancer cell death by apoptosis . This is due to the stress response triggered by the disruption of peptide metabolism. Additionally, APN inhibition has been shown to augment DR4-induced tumor cell death, thus overcoming resistance to cancer treatment .

Action Environment

The action of Aminopeptidase N inhibitors can be influenced by various environmental factors. For instance, the efficacy of these inhibitors can be affected by the presence of other proteins that can mediate cell motility and adhesion . Furthermore, the inhibitors’ action can be influenced by the physiological environment of the tumor, including factors such as pH and the presence of other enzymes .

Biochemical Analysis

Biochemical Properties

Aminopeptidase N inhibitors interact with the enzyme by binding to its catalytic pocket, thereby preventing it from cleaving N-terminal amino acids from peptides. One such inhibitor, ubenimex, is known to inhibit aminopeptidase N by binding to its active site, which contains a zinc ion essential for its enzymatic activity . This interaction disrupts the enzyme’s ability to process peptides, leading to the accumulation of peptides and a decrease in free amino acids within the cell . Aminopeptidase N inhibitors also interact with other biomolecules, such as cytokines and chemokines, by modulating their activity through the inhibition of aminopeptidase N .

Cellular Effects

Aminopeptidase N inhibitors have significant effects on various cell types and cellular processes. In cancer cells, these inhibitors can induce apoptosis by disrupting protein turnover and activating stress-related pathways such as nuclear factor kB (NFkB) . They also affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cytokines and chemokines . In endothelial cells, aminopeptidase N inhibitors can inhibit angiogenesis, thereby reducing tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of aminopeptidase N inhibitors involves their binding to the enzyme’s active site, which contains a zinc ion. This binding prevents the enzyme from cleaving N-terminal amino acids from peptides, thereby inhibiting its activity . The inhibition of aminopeptidase N leads to the accumulation of peptides and a decrease in free amino acids within the cell . Additionally, aminopeptidase N inhibitors can modulate the activity of cytokines and chemokines by preventing their cleavage by the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminopeptidase N inhibitors can change over time. Studies have shown that the enzyme activity of aminopeptidase N can be significantly inhibited by ubenimex in a dose-dependent manner . The stability and degradation of these inhibitors can also affect their long-term effects on cellular function. For example, the enzyme activity of aminopeptidase N can be inhibited for extended periods, leading to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of aminopeptidase N inhibitors can vary with different dosages in animal models. In studies involving experimental autoimmune encephalomyelitis, a model of multiple sclerosis, combined inhibition of dipeptidyl peptidase IV and aminopeptidase N significantly alleviated clinical severity compared to each inhibitor alone . High doses of aminopeptidase N inhibitors can lead to toxic or adverse effects, such as impaired immune function and increased susceptibility to infections .

Metabolic Pathways

Aminopeptidase N inhibitors are involved in various metabolic pathways, including peptide metabolism and the regulation of blood pressure. The enzyme cleaves N-terminal amino acids from peptides, such as angiotensin III, which is involved in blood pressure regulation . Inhibition of aminopeptidase N disrupts these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Aminopeptidase N inhibitors are transported and distributed within cells and tissues through various mechanisms. The enzyme is highly expressed in the microvillar membrane of the small intestinal absorptive epithelial cells, where it faces the intestinal lumen and interacts with substrate molecules derived from nutritional proteins . In other tissues, such as the endometrium, kidney, spleen, and brain, aminopeptidase N inhibitors can be transported and distributed through similar mechanisms .

Subcellular Localization

The subcellular localization of aminopeptidase N inhibitors can affect their activity and function. In Toxoplasma gondii, aminopeptidase N3 is localized in the organelle and parasitophorous vacuole, where it plays a role in nutrient processing and immune evasion . In fibroblast-like synoviocytes, aminopeptidase N is localized on the cell surface and can be shed as a soluble molecule or on extracellular vesicles . These localization patterns can influence the targeting and efficacy of aminopeptidase N inhibitors.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDDFQLIQRYMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopeptidase N Inhibitor
Reactant of Route 2
Reactant of Route 2
Aminopeptidase N Inhibitor
Reactant of Route 3
Reactant of Route 3
Aminopeptidase N Inhibitor
Reactant of Route 4
Aminopeptidase N Inhibitor
Reactant of Route 5
Aminopeptidase N Inhibitor
Reactant of Route 6
Aminopeptidase N Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.